Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Overview
Description
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₅. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate can be synthesized through several methods. One common approach involves the condensation of diethyl malonate with urea under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Diethyl malonate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-120°C).
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is often optimized for large-scale production. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,5-tricarboxylates, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as antiviral activity by preventing viral replication or anticancer effects by inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-Oxo-1,2-dihydro-3,5-pyrimidinedicarboxylate
- Diethyl 2-Oxo-1,2-dihydro-4,6-pyrimidinedicarboxylate
- Diethyl 2-Oxo-1,2-dihydro-5,6-pyrimidinedicarboxylate
Uniqueness
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYDXTIGCHRNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318956 | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62328-19-2 | |
Record name | 62328-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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